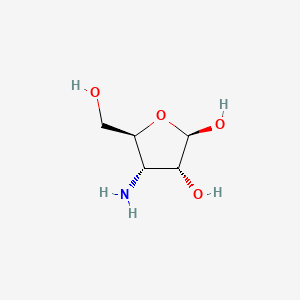
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is a derivative of ribose, a crucial sugar in the backbone of ribonucleic acids (RNA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol typically involves biocatalytic transglycosylation. This process uses purine bases and donors of carbohydrate moieties such as 3’-amino-3’-deoxyuridine, 3’-amino-3’-deoxythymidine, and 2’-amino-2’-deoxyuridine. The reaction is catalyzed by bacterial cells, often Escherichia coli, or glutaraldehyde-treated cells of Escherichia coli .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, leveraging the efficiency and specificity of biocatalysts to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The amino group at the third carbon allows it to interact with various enzymes and molecular targets, influencing metabolic pathways and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2,3-dideoxy-beta-d-ribofuranose
- 2-Amino-2-deoxy-beta-d-ribofuranose
- 3’-Amino-3’-deoxyuridine
- 3’-Amino-3’-deoxythymidine
Uniqueness
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the amino group at the third carbon and the absence of a hydroxyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
191089-12-0 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.146 |
Nombre IUPAC |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
Clave InChI |
CKTSPAXEVIBYFI-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)O)O)N)O |
Sinónimos |
beta-D-Ribofuranose, 3-amino-3-deoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















